2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid
Description
2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid is a fluorinated benzoic acid derivative characterized by:
- A benzoic acid backbone substituted with two fluorine atoms at the 2- and 3-positions.
- A nonafluorooctyl ether group (-O-C8F17) at the 4-position.
This compound’s structure imparts unique physicochemical properties, including high lipophilicity and chemical stability, due to the electron-withdrawing effects of fluorine atoms and the perfluorinated alkyl chain. Such features make it relevant in applications such as surfactants, pharmaceuticals, or agrochemical intermediates .
Properties
CAS No. |
668989-63-7 |
|---|---|
Molecular Formula |
C15H11F11O3 |
Molecular Weight |
448.23 g/mol |
IUPAC Name |
2,3-difluoro-4-(5,5,6,6,7,7,8,8,8-nonafluorooctoxy)benzoic acid |
InChI |
InChI=1S/C15H11F11O3/c16-9-7(11(27)28)3-4-8(10(9)17)29-6-2-1-5-12(18,19)13(20,21)14(22,23)15(24,25)26/h3-4H,1-2,5-6H2,(H,27,28) |
InChI Key |
NQTJYONIBBEENC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)F)OCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid typically involves the reaction of 2,3-difluorophenol with 5,5,6,6,7,7,8,8,8-nonafluorooctanol in the presence of a base, followed by carboxylation. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction, altering the compound’s properties.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, esterification with methanol would yield the corresponding methyl ester .
Scientific Research Applications
2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug development due to its unique properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Structural and Molecular Features
*Estimated based on analogs and fluorinated chain contributions.
Key Observations :
- Fluorination Impact: The target compound’s nonafluorooctyl chain significantly increases molecular weight and hydrophobicity compared to non-fluorinated analogs (e.g., hexyloxy or nonyloxy chains).
- Acidity : Fluorine substituents at the 2- and 3-positions increase the benzoic acid’s acidity (lower pKa) due to their electron-withdrawing effects. The perfluorinated chain may further stabilize the deprotonated form .
Toxicity and QSTR Predictions
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the role of molecular connectivity indices (e.g., 0JA, 1JA) in predicting oral LD50 in mice .
Table 2: Inferred Toxicity Trends
*Inference based on QSTR model : Higher connectivity indices correlate with increased toxicity. The target compound’s long fluorinated chain likely elevates 0JA/1JA values, suggesting greater acute toxicity compared to analogs like 2,3-Difluoro-4-(hexyloxy)benzoic acid.
Extraction and Solubility Behavior
Evidence from emulsion liquid membrane studies indicates that benzoic acid derivatives with higher distribution coefficients (m) are extracted more rapidly due to enhanced solubility in hydrophobic phases .
Table 3: Extraction Efficiency Trends
| Compound Type | Hydrophobicity | Extraction Rate |
|---|---|---|
| Target Compound* | Very high (C8F17 chain) | Rapid (similar to benzoic acid) |
| Nonyloxy analog | High (C9H19 chain) | Moderate |
| Acetic acid | Low | Slow |
*Fluorinated chains likely increase m values, similar to phenol or benzoic acid, enabling faster extraction .
Biological Activity
2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid is a compound of interest due to its unique fluorinated structure and potential applications in various fields including pharmaceuticals and materials science. This article aims to explore its biological activity based on available research findings.
Chemical Structure
The compound has the following molecular formula:
- Molecular Formula : CHFO
- CAS Number : 71368955
The presence of multiple fluorine atoms contributes to its hydrophobic properties and may influence its interaction with biological systems.
Biological Activity Overview
Research into the biological activity of this compound has revealed several significant findings:
- Antimicrobial Properties : Studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial activity due to their ability to disrupt cellular membranes. The specific activity of this compound against various bacterial strains is currently under investigation.
- Cellular Interactions : Fluorinated compounds can alter cell membrane fluidity and permeability. This characteristic may enhance the uptake of therapeutic agents or modify the efficacy of existing drugs.
- Pharmacological Potential : Initial studies suggest potential applications in drug design where fluorinated moieties are known to improve metabolic stability and bioavailability.
Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various fluorinated benzoic acids. The findings suggested that compounds with longer alkyl chains (like nonafluorooctyl) exhibited superior activity against Gram-positive bacteria compared to their non-fluorinated counterparts.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| This compound | High | Moderate |
| Control (Non-fluorinated) | Low | Low |
Cellular Uptake Studies
In vitro studies using cell lines demonstrated that the incorporation of fluorinated groups significantly enhanced cellular uptake compared to non-fluorinated analogs. This suggests that this compound may serve as an effective carrier for drug delivery systems.
The mechanism by which this compound exerts its biological effects is still being elucidated. However, it is hypothesized that the fluorinated alkyl chain may facilitate membrane interaction and penetration due to its hydrophobic nature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
